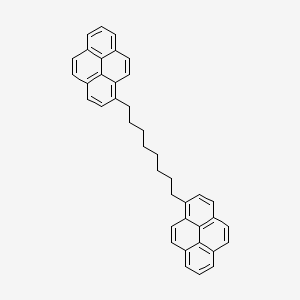
1,1'-(Octane-1,8-diyl)dipyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Octane-1,8-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected by an octane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound’s structure allows it to exhibit interesting chemical and physical behaviors, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)dipyrene typically involves the coupling of pyrene units with an octane linker. One common method is the reaction of pyrene with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Octane-1,8-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 1,1’-(Octane-1,8-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinone, while substitution reactions can produce halogenated pyrene derivatives.
科学的研究の応用
1,1’-(Octane-1,8-diyl)dipyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
作用機序
The mechanism of action of 1,1’-(Octane-1,8-diyl)dipyrene involves its interaction with various molecular targets. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its ability to absorb and emit light makes it useful in photophysical studies and applications .
類似化合物との比較
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a longer alkane linker.
1,1’-(Hexane-1,6-diyl)dipyrene: Similar structure but with a shorter alkane linker.
Uniqueness: 1,1’-(Octane-1,8-diyl)dipyrene is unique due to its specific chain length, which influences its physical properties and reactivity. The octane linker provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology .
特性
CAS番号 |
61549-29-9 |
|---|---|
分子式 |
C40H34 |
分子量 |
514.7 g/mol |
IUPAC名 |
1-(8-pyren-1-yloctyl)pyrene |
InChI |
InChI=1S/C40H34/c1(3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31)2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32/h7-8,11-26H,1-6,9-10H2 |
InChIキー |
RYMVTHAFVWTHPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
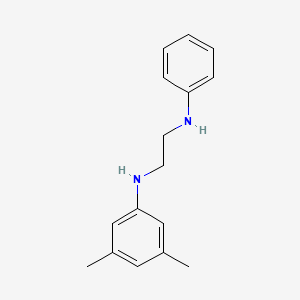
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

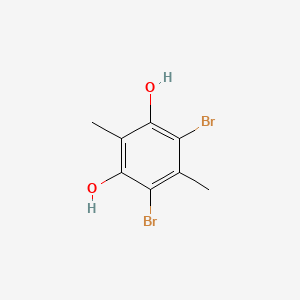
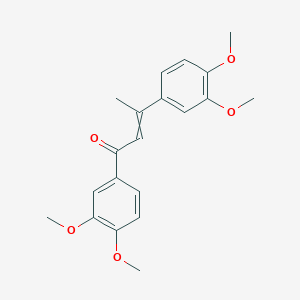
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
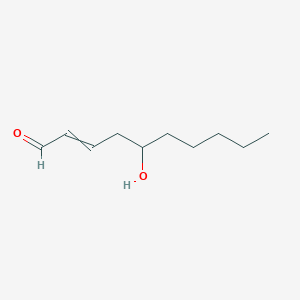

![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
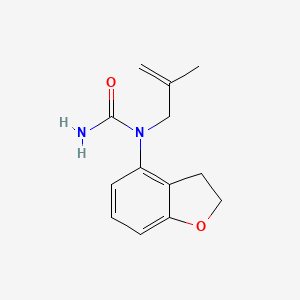
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
